Product packaging for Flindersiamine(Cat. No.:CAS No. 522-06-5)

Flindersiamine

Cat. No.: B1206483
CAS No.: 522-06-5
M. Wt: 273.24 g/mol
InChI Key: IMJCEVWDXKCHOI-UHFFFAOYSA-N
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Description

Flindersiamine is a naturally occurring furoquinoline alkaloid, a class of heterotricyclic compounds characterized by a fused quinoline and furan ring structure, predominantly found in plant species of the Rutaceae family . This compound is of significant interest in phytochemical and pharmacological research due to its demonstrated range of biological activities. Studies have shown that this compound exhibits moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis . Its antifungal activity has also been observed, including growth inhibition of the symbiotic fungus L. gongylophorus . Furthermore, its potential cytotoxic effects place it as a compound of interest in anticancer research . Researchers value this compound for its role as a model compound in the exploration of the furoquinoline alkaloid family's mechanism of action, which includes DNA-intercalation and enzyme inhibition . It has been isolated from various botanical sources within the Rutaceae family, including genera like Helietta , Vepris , and Balfourodendron . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO5 B1206483 Flindersiamine CAS No. 522-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,16-dimethoxy-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,7,9,11(15)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-16-11-7-3-4-18-14(7)15-10-8(11)5-9-12(13(10)17-2)20-6-19-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJCEVWDXKCHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=NC3=C(C4=C(C=C31)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200229
Record name Flindersiamine
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Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-06-5
Record name Flindersiamine
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Record name Flindersiamine
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Record name Flindersiamine
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Record name Flindersiamine
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Record name FLINDERSIAMINE
Source FDA Global Substance Registration System (GSRS)
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Occurrence and Natural Product Isolation of Flindersiamine

Phytogeographical Distribution of Flindersia Species

The genus Flindersia, from which flindersiamine derives its name, encompasses 17 species. These species are geographically distributed across Australia, the Moluccas, New Guinea, and New Caledonia researchgate.netwikipedia.org. The genus exhibits a broad climatic adaptability, with species found in environments ranging from tropical rainforests to arid regions researchgate.net. While Flindersia species are known sources of numerous natural products, this compound is more frequently reported in other genera within the Rutaceae family.

Botanical Sources within the Rutaceae Family

The Rutaceae family is a rich reservoir of furoquinoline alkaloids, including this compound. This family is widespread globally, with species found in temperate and tropical zones. It comprises approximately 1600 species distributed across 160 genera nih.govcabidigitallibrary.orgacs.orgjsirjournal.comsemanticscholar.org.

Esenbeckia alata as a Source

Esenbeckia alata, a plant species within the Rutaceae family, has been identified as a source of this compound nih.govcabidigitallibrary.orgnih.govresearchgate.netscite.aiscielo.br. This plant is utilized in traditional medicine, and phytochemical investigations have successfully isolated this compound from both its leaves and wood nih.govcabidigitallibrary.orgnih.govresearchgate.netscite.aiscielo.br. Studies have indicated that this compound, along with kokusaginine (B1673745), are the principal cytotoxic agents isolated from the leaf extracts of E. alata nih.govcabidigitallibrary.orgnih.gov.

Balfourodendron riedelianum as a Source

This compound has also been isolated from the bark of Balfourodendron riedelianum, another member of the Rutaceae family nih.govmdpi.comconicet.gov.arresearchgate.net. This species is indigenous to the Atlantic rainforest of Argentina conicet.gov.ar. Research has identified this compound and kokusaginine as the predominant alkaloids found in the bark of B. riedelianum nih.govmdpi.comresearchgate.net. These compounds have demonstrated antifouling properties and have been investigated for their potential as antiprotozoal agents nih.govmdpi.com.

Vepris punctata and Other Vepris Species as Sources

The genus Vepris, also belonging to the Rutaceae family, is a significant source of furoquinoline alkaloids, including this compound acs.orgjsirjournal.comnih.govafricaresearchconnects.comresearchgate.netblogspot.comresearchgate.net. Specifically, Vepris punctata, a species native to the Madagascar rainforest, has yielded this compound along with other known alkaloids such as kokusaginine, maculine (B191768), and skimmianine (B1681810) acs.orgnih.govafricaresearchconnects.com. Investigations into Vepris species reveal them to be abundant in alkaloids and limonoids, many of which are employed in traditional African medicinal practices jsirjournal.comresearchgate.netnih.gov. Vepris teva, a recently described species, has also been reported to contain this compound, kokusaginine, and maculine in its foliage researchgate.netblogspot.comresearchgate.netnih.gov. Furthermore, Vepris uguenensis has been identified as a source, with this compound isolated from its root barks jsirjournal.comresearchgate.net.

Other Plant Genera Reporting this compound

In addition to the genera Flindersia, Esenbeckia, Balfourodendron, and Vepris, this compound has also been reported in Raulinoa echinata, a plant endemic to Brazil scielo.br. Extracts from R. echinata have yielded known furoquinoline alkaloids, including skimmianine, kokusaginine, maculine, and this compound scielo.br.

Methodologies for Isolation from Plant Materials

The isolation of this compound from plant matrices typically involves a multi-step process of extraction and purification. Standard methodologies include:

Extraction: Plant tissues such as leaves, bark, or wood are generally extracted using organic solvents, commonly including dichloromethane (B109758) (CH₂Cl₂), methanol (B129727) (MeOH), or their mixtures nih.govacs.orgscite.aiscielo.brnih.govafricaresearchconnects.comresearchgate.netbioassay.org.br. Traditional methods like maceration, percolation, and Soxhlet extraction are also utilized umlub.pldergipark.org.trnih.gov.

Fractionation: Following the initial extraction, crude extracts undergo fractionation using various chromatographic techniques. These often involve column chromatography employing stationary phases such as silica (B1680970) gel or Sephadex LH-20 acs.orgscite.aiscielo.brnih.govafricaresearchconnects.com.

Purification: Further purification is commonly achieved through methods like reversed-phase High-Performance Liquid Chromatography (HPLC) acs.orgscielo.brnih.govafricaresearchconnects.com.

Identification: The isolated compounds, including this compound, are identified using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H NMR, ¹³C NMR, and 1D/2D NMR experiments) and Mass Spectrometry (MS) acs.orgnih.govresearchgate.netscite.aiscielo.brnih.govafricaresearchconnects.com. Confirmation of identity is often based on comparison of spectral data with existing literature researchgate.netscielo.brresearchgate.net.

Bio-guided Fractionation Techniques

Bio-guided fractionation is a crucial methodology employed in natural product chemistry to isolate bioactive compounds from complex plant extracts. This approach involves systematically separating an extract into fractions and testing each fraction for a specific biological activity. The fractions exhibiting the desired activity are then further sub-fractionated and tested until the pure active compound, such as this compound, is identified and isolated.

Several studies have utilized bio-guided fractionation to isolate this compound. For instance, research on Balfourodendron riedelianum and Aspidosperma australe tested various isolated alkaloids, including this compound, for their antifouling properties. The furoquinoline alkaloids, kokusaginine and this compound, were identified as highly active antifoulants, guiding their isolation from the plant extracts conicet.gov.ar. Similarly, a study on Vepris uguenensis employed a bioassay-guided fractionation of a chloroform/methanol extract from root barks. Fractions exhibiting synergism to pyrethrins (B594832) against houseflies were further analyzed, leading to the isolation of this compound from the most potent fraction researchgate.net.

In other instances, this compound has been isolated based on its cytotoxic and antifungal activities. Bioassay-guided fractionation of ethanol (B145695) extracts from Esenbeckia alata leaves identified this compound as a primary cytotoxic agent, demonstrating selective effects against leukemia cell lines researchgate.net. Furthermore, studies on Helietta parvifolia stems, guided by antifungal activity against Colletotrichum fragariae, revealed that this compound, along with other furoquinoline alkaloids like kokusaginine and maculine, exhibited significant inhibitory effects on fungal growth nih.govmdpi.com. The wood of Vepris punctata was also subjected to bioassay-directed fractionation, leading to the isolation of this compound and other related alkaloids based on their cytotoxic activity against ovarian cell lines vt.edu.

Extraction and Purification Strategies

The isolation of this compound typically involves a multi-step process starting with the extraction of plant material, followed by various chromatographic purification techniques.

Extraction: The initial step involves obtaining the crude extract from the plant. Dried plant materials, such as leaves, bark, or wood, are usually ground into a fine powder to increase the surface area for solvent penetration nih.govbl.ukbiorxiv.org. Common extraction solvents include ethanol, methylene (B1212753) chloride (CH2Cl2), methanol (MeOH), or combinations thereof, such as CH2Cl2/MeOH or CHCl3/MeOH. These solvents are used to macerate or percolate the plant material, effectively dissolving the target compounds researchgate.netresearchgate.netnih.govbl.ukbiorxiv.orgnih.gov. After extraction, the solvent is evaporated, typically under reduced pressure, to yield a concentrated crude extract nih.govuonbi.ac.ke.

Purification: The purification of this compound from these crude extracts relies heavily on chromatographic methods.

Column Chromatography: This is the most widely used technique. Silica gel is the standard stationary phase, and elution is performed using a gradient of solvents, starting with non-polar solvents like hexane (B92381) or hexane-ethyl acetate (B1210297) mixtures, and progressing to more polar solvents such as ethyl acetate, methanol, or methylene chloride-methanol mixtures researchgate.netnih.govbl.ukbiorxiv.orgnih.govmdpi.comscielo.br. Fractions are collected and analyzed using Thin Layer Chromatography (TLC) to monitor the separation and identify fractions containing this compound. Fractions with similar TLC profiles are pooled for further purification or analysis researchgate.netnih.govbl.ukbiorxiv.orgnih.gov.

Preparative High-Performance Liquid Chromatography (HPLC): In some cases, preparative HPLC may be employed for final purification to achieve high purity of the isolated compound nih.gov.

Structure Elucidation: Following isolation, the structure of this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), High-Resolution Mass Spectrometry (HR-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The obtained spectroscopic data is compared with literature values for confirmation researchgate.netnih.govbl.ukbiorxiv.orgscielo.br.

The following table summarizes the sources and isolation strategies for this compound:

Source OrganismPlant PartExtraction Solvent(s)Key Purification TechniquesGuiding Biological Activity
Balfourodendron riedelianumBarkNot specifiedColumn Chromatography, TLCAntifouling
Esenbeckia alataLeavesEthanolBioassay-guided fractionation, ChromatographyCytotoxic
Helietta parvifoliaStemsEthyl acetateBioautography, TLC, Column ChromatographyAntifungal
Vepris uguenensisRoot barksCHCl3/MeOHBioassay-guided fractionation, Column Chromatography, TLCSynergism to pyrethrins
Vepris punctataWoodCH2Cl2/MeOHBioassay-directed fractionation, ChromatographyCytotoxic
Araliopis soyauxiiStem barkTotal alkaloid extractColumn Chromatography, TLCCytotoxicity (of alkaloid class)
Raulinoa echinataStems/LeavesNot specifiedChromatography, NMR, X-ray structureAntifungal, Trypanocidal
Esenbeckia leiocarpaStemsEthanolBioactivity-guided fractionation, Chromatography, TLC bioassayAcetylcholinesterase inhibition

Biosynthetic Pathways of Flindersiamine

Precursor Molecules and Metabolic Origins

The biosynthesis of flindersiamine, like other furoquinoline alkaloids, draws upon fundamental metabolic pathways to source its foundational building blocks. The carbon skeleton of this compound is a composite structure, with distinct origins for its quinoline (B57606) and furan (B31954) ring systems.

Role of Anthranilic Acid

The core of the quinoline ring system of this compound is derived from anthranilic acid. researchgate.netnih.govbenthamscience.commdpi.com This aromatic amine is a pivotal intermediate in the biosynthesis of the essential amino acid tryptophan. nih.gov Tracer studies utilizing isotopically labeled precursors have unequivocally demonstrated the incorporation of anthranilic acid into the furoquinoline skeleton, confirming its role as the primary precursor. documentsdelivered.com The biosynthesis of anthranilic acid itself is a well-characterized pathway.

Involvement of Shikimic Acid Pathway Metabolites

Anthranilic acid is a direct product of the shikimic acid pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. nih.govnih.govresearchgate.netresearchgate.net This seven-step pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismic acid. researchgate.net Chorismate then stands at a critical metabolic branch point, serving as the substrate for anthranilate synthase, the enzyme that catalyzes the formation of anthranilic acid. nih.gov Thus, the atoms of the benzene (B151609) ring and the attached amino group of the quinoline core of this compound ultimately originate from the intermediates of the shikimic acid pathway.

Enzymatic Transformations and Key Intermediates

The assembly of the this compound molecule from its precursors is orchestrated by a series of specific enzymatic reactions. These transformations involve the formation of the quinoline ring followed by the elaboration of the furan ring.

Quinoline Ring Formation through Condensation

The formation of the quinoline ring proceeds through a condensation reaction. The initial step involves the activation of anthranilic acid to anthraniloyl-CoA. This reaction is catalyzed by an anthranilate-CoA ligase. Subsequently, anthraniloyl-CoA serves as a starter unit for a type III polyketide synthase, often referred to as quinolone synthase. This enzyme catalyzes the condensation of anthraniloyl-CoA with molecules of malonyl-CoA, which provide the remaining carbon atoms for the quinoline ring. The resulting polyketide intermediate then undergoes a cyclization reaction to form the fundamental 4-hydroxy-2-quinolone scaffold. nih.gov This intermediate is a crucial branch point in the biosynthesis of various quinoline alkaloids.

Furan Ring Elaboration from Isoprenoid Precursors

The furan ring of this compound is derived from an isoprenoid precursor. nih.gov Following the formation of the 4-hydroxy-2-quinolone core, a prenylation reaction occurs. This step involves the attachment of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C-3 position of the quinolone ring. This reaction is catalyzed by a specific prenyltransferase. The resulting prenylated intermediate, platydesmine, is a key precursor to the furan ring. rsc.org The final cyclization to form the furan ring is believed to be catalyzed by a cytochrome P450 monooxygenase. nih.govnih.govresearchgate.netfrontiersin.org These enzymes can catalyze a variety of oxidative reactions, and in this context, they are proposed to facilitate the oxidative cyclization of the isoprenyl side chain to form the furan moiety of this compound.

Comparative Biosynthesis with Related Furoquinoline Alkaloids

The biosynthetic pathway leading to this compound shares significant similarities with those of other furoquinoline alkaloids, such as dictamnine (B190991) and skimmianine (B1681810). documentsdelivered.comrsc.orgrsc.org This commonality reflects their shared chemical scaffold and evolutionary origin within the Rutaceae family.

The initial stages of biosynthesis are largely conserved, with all three alkaloids originating from anthranilic acid via the shikimic acid pathway and proceeding through the 4-hydroxy-2-quinolone intermediate. The diversification of these alkaloids occurs at the later stages of the pathway, primarily through differences in the substitution patterns on the quinoline and furan rings.

For instance, the biosynthesis of dictamnine, the simplest furoquinoline alkaloid, follows a very similar path to this compound, involving the prenylation of the quinoline core and subsequent furan ring formation. rsc.org Skimmianine, which is a more decorated furoquinoline, is biosynthesized from dictamnine through further hydroxylation and methylation reactions. rsc.org Tracer experiments have confirmed that dictamnine is a direct precursor to skimmianine. rsc.org The specific enzymes responsible for these additional modifications, such as hydroxylases and methyltransferases, account for the structural diversity observed among these related alkaloids.

Table 1: Key Molecules in the Biosynthesis of this compound

Molecule Type Name Role in Biosynthesis
Primary Metabolite Phosphoenolpyruvate Precursor for the Shikimic Acid Pathway
Erythrose 4-phosphate Precursor for the Shikimic Acid Pathway
Shikimic Acid Pathway Intermediate Chorismic acid Direct precursor to Anthranilic Acid
Primary Precursor Anthranilic acid Provides the core of the quinoline ring
Activated Precursor Anthraniloyl-CoA Starter unit for quinoline ring synthesis
Extender Unit Malonyl-CoA Provides carbon atoms for the quinoline ring
Isoprenoid Precursor Dimethylallyl pyrophosphate (DMAPP) Source of the furan ring
Key Intermediate 4-hydroxy-2-quinolone Central scaffold before furan ring formation
Key Intermediate Platydesmine Prenylated intermediate leading to the furan ring
Enzyme Class Anthranilate synthase Catalyzes the formation of Anthranilic acid
Enzyme Class Anthranilate-CoA ligase Activates Anthranilic acid
Enzyme Class Quinolone synthase (Type III PKS) Catalyzes quinoline ring formation
Enzyme Class Prenyltransferase Attaches the isoprenoid precursor to the quinoline core
Enzyme Class Cytochrome P450 monooxygenase Catalyzes the formation of the furan ring
Final Product This compound Furoquinoline alkaloid

Structural Elucidation of Flindersiamine and Its Analogues

Advanced Spectroscopic Methodologies

Mass Spectrometry (MS)

Hyphenated Techniques (LC-MS, GC-MS)

Hyphenated techniques, which couple separation methods with mass spectrometry, are indispensable for the structural analysis of complex mixtures and the confirmation of individual compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely utilized for this purpose. LC-MS is particularly suited for analyzing thermally labile or non-volatile compounds, such as many alkaloids, by separating them before ionization and mass analysis thermofisher.com. GC-MS is effective for volatile and semi-volatile organic molecules impactanalytical.com.

These techniques provide information on the molecular weight of the compound through its mass-to-charge ratio (m/z) and can offer fragmentation patterns that aid in identifying structural fragments. High-resolution mass spectrometry (HRMS) further enhances this by providing accurate mass measurements, allowing for the determination of elemental composition impactanalytical.comclariant.com. For instance, GC-MS analysis of plant extracts has been performed using specific chromatographic columns and temperature programs, coupled to mass selective detectors to identify components scielo.br. The combination of chromatographic separation with mass spectrometry is crucial for confirming the identity of isolated compounds by comparing their mass spectral data with known literature values clariant.comcabidigitallibrary.org.

MALDI-TOF Applications

Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) mass spectrometry is another powerful technique employed in structural elucidation, particularly for larger biomolecules, but also applicable to smaller organic compounds, especially when analyzing insoluble materials clariant.com. While specific applications of MALDI-TOF to Flindersiamine are not detailed in the available literature snippets, it generally serves to determine molecular mass and can provide fragmentation data when coupled with tandem mass spectrometry (MS/MS) rfi.ac.uk.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the presence of specific functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations intertek.com. The characteristic absorption bands provide a molecular fingerprint. This compound and its related furoquinoline alkaloids have been characterized using FTIR spectroscopy, with specific absorption bands providing evidence for functional groups scielo.brcabidigitallibrary.orgresearchgate.netmdpi.comscielo.brresearchgate.netajol.info.

For example, FTIR spectra have shown absorption bands indicative of C-H stretching in the region of 2922.45 and 2850.61 cm⁻¹ researchgate.net. Other characteristic bands observed in related compounds include those for C=C stretching of aromatic rings (around 1633 and 1467 cm⁻¹), aromatic group bending (756 and 1363 cm⁻¹), and C-O and C=O stretching vibrations (around 1102 and 1730 cm⁻¹) scielo.brresearchgate.net. These data, when compared with literature values, are essential for confirming the presence of expected functional groups and supporting structural assignments cabidigitallibrary.orgresearchgate.net.

Functional Group / VibrationCharacteristic Wavenumber (cm⁻¹)Reference Snippet(s)
C-H stretching (alkane)2922.45, 2850.61 researchgate.net
C=C stretching (aromatic)1633, 1467 scielo.br, researchgate.net
Aromatic group bending756, 1363 scielo.br, researchgate.net
C-O stretching1102 scielo.br, researchgate.net
C=O stretching (carbonyl)1730 scielo.br, researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize chromophores – parts of a molecule that absorb light in the UV-Vis region of the electromagnetic spectrum technologynetworks.comazooptics.comwikipedia.org. This technique measures the absorbance of light at different wavelengths, providing information about the electronic transitions within a molecule, which are directly related to its structure, particularly conjugated systems technologynetworks.comazooptics.commsu.edu. This compound, being a furoquinoline alkaloid, possesses a conjugated system characteristic of this class of compounds mdpi.comajol.infomdpi.com.

UV-Vis spectra are typically recorded in solution (e.g., ethanol) using spectrophotometers mdpi.comajol.info. The resulting absorption spectrum, plotted as absorbance versus wavelength, reveals characteristic absorption maxima (λmax). These maxima correspond to specific electronic transitions, such as π→π* and n→π* transitions, and can help in identifying the extent of conjugation and the presence of specific functional groups azooptics.commsu.edu. While specific UV-Vis absorption maxima for this compound are not detailed in the provided snippets, the technique is routinely used for compound identification and purity assessment technologynetworks.comazooptics.comwikipedia.orgsci-hub.se.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of crystalline compounds, including their absolute configuration wikipedia.org. This technique involves diffracting X-rays off a crystal lattice, and by analyzing the resulting diffraction pattern (angles and intensities), the electron density map can be generated, revealing the precise positions of atoms and the nature of chemical bonds wikipedia.org.

The structure of this compound has been elucidated through X-ray crystallography scielo.brresearchgate.net. Studies have utilized X-ray diffraction data obtained from an Enraf-Nonuis CAD-4 diffractometer with MoKα radiation scielo.br. This analysis confirmed the proposed structure, including the position of a methoxy (B1213986) group at C8, which was not definitively established by other spectroscopic methods like Nuclear Overhauser Effect (nOe) experiments alone scispace.com. The crystallographic data provided a precise spatial arrangement of atoms, thereby confirming the molecular structure and contributing to a complete understanding of this compound's architecture scielo.brwikipedia.orgscispace.com. Crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) researchgate.net.

Computational Methods in Structural Confirmation

Computational methods play an increasingly vital role in structural elucidation, complementing experimental data and aiding in the interpretation of complex results rfi.ac.uknaturalproducts.netnih.gov. Techniques such as Density Functional Theory (DFT) molecular modeling can be used to predict and confirm molecular configurations and properties jst.go.jp. Computational strategies can also involve analyzing mass spectrometry data, predicting fragmentation pathways, and developing machine learning-based structure elucidation tools rfi.ac.uk.

Challenges and Strategies in Elucidating Novel this compound Derivatives

The structural elucidation of novel this compound derivatives can present unique challenges. Often, initial spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), may provide strong indications of a structure but may not definitively resolve all stereochemical aspects or the exact position of certain functional groups scispace.com. For example, in the case of this compound, initial spectroscopic data suggested a methoxy group at C8, but its precise location required confirmation via X-ray crystallography scispace.com.

Key strategies employed to overcome these challenges include:

Complementary Spectroscopic Techniques: Utilizing a combination of techniques such as ¹H NMR, ¹³C NMR, IR, and MS provides a more robust dataset for structural assignment clariant.comcabidigitallibrary.orgintertek.com. Two-dimensional NMR techniques (e.g., HMBC, HSQC) are crucial for establishing connectivity between atoms scielo.br.

Comparison with Literature Data: Comparing experimental spectroscopic data with that of known, related compounds is a standard practice for confirming the identity of isolated natural products scielo.brcabidigitallibrary.orgresearchgate.netresearchgate.net.

High-Resolution Mass Spectrometry (HRMS): HRMS allows for the determination of precise molecular formulas, which significantly narrows down possible structures clariant.com.

X-ray Crystallography: For definitive structural confirmation, especially for absolute configuration, X-ray crystallography remains the gold standard when suitable crystals can be obtained scielo.brwikipedia.orgresearchgate.net.

Total Alkaloid Extraction: Employing efficient total alkaloid extraction procedures prior to isolation and purification can improve the yield and purity of target compounds, including this compound and its analogues mdpi.com.

Computational Modeling: As discussed, computational methods can aid in interpreting complex data, predicting properties, and validating proposed structures rfi.ac.uknaturalproducts.netjst.go.jp.

The isolation and characterization of this compound and its analogues from plant sources rely on a systematic approach that integrates these diverse analytical and computational tools to ensure accurate structural determination.

Compound List:

this compound

Kokusaginine (B1673745)

Skimmianine (B1681810)

Maculine (B191768)

N-methylflindersine

Dictamine

γ-Fagarine

Arborinine

Vepridimerines-A, B, C, D

(+)-Ribalinine

(-)-Ribalinine

Halfordinine

Veprisine

N-methylpreskimmianine

N-methylplatydesminium cation

Flindissol

Scoparone

Lupeol

1-Methyl-2-nonylquinolin-4(1H)-one

2-n-Nonyl-4-quinolone

1-Methyl-2-phenyl-4-quinolone

4-methoxy-3-(3'-methyl-but-2'-enyl)-N-methyl-quinolin-2(1H)-one

2-hydroxy-3,6,7-trimethoxyquinoline-4-carbaldehyde

Pellitorine

Chalepin

1-hydroxy-3-methoxy-10-methylacridone (B79369)

Total Synthesis and Chemical Modifications of Flindersiamine

Synthetic Strategies Towards the Furoquinoline Core

The synthesis of the furoquinoline alkaloid framework, the structural heart of flindersiamine, has been approached through various strategic disconnections. A notable strategy commences with 3-acrylyl quinoline (B57606) as a key precursor, which then undergoes intramolecular oxidative cyclization to form the fused furan (B31954) ring. rroij.com Another versatile approach involves the Vilsmeier-Haack reaction on 3-acyl-2,4-dihydroxy quinoline, leading to a dichlorinated acrylaldehyde intermediate that can be further manipulated to yield the furoquinoline system. rroij.com The development of new synthetic methodologies is crucial for accessing complex natural products like this compound and provides a platform for creating novel derivatives. numberanalytics.com

Historically, the synthesis of furoquinoline alkaloids has been a significant area of research, with a multitude of approaches reported over the years. rroij.com These strategies often focus on the efficient construction of the heterocyclic core, which is a common feature among many biologically active alkaloids.

Key Reaction Methodologies in this compound Synthesis

The synthesis of this compound and its analogues relies on a toolbox of modern organic reactions. These methodologies are critical for both the construction of the fundamental furoquinoline scaffold and for the introduction of diverse functional groups.

Reactivity of the C4 position towards Nucleophiles

A key aspect of the chemical reactivity of the furoquinoline core is the susceptibility of the C4 position to nucleophilic attack. researchgate.netresearchgate.netnih.govbvsalud.org This reactivity has been a cornerstone for the synthesis of a wide array of this compound derivatives. researchgate.netresearchgate.netnih.govbvsalud.org By exploiting this feature, chemists can introduce various substituents at this position, leading to compounds with potentially altered biological activities. The synthetic strategy for preparing new derivatives often hinges on this specific reactivity. researchgate.netresearchgate.netnih.govbvsalud.org

Buchwald-Hartwig Reaction for Derivative Synthesis

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool in the synthesis of this compound derivatives. researchgate.netnih.govbvsalud.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amine-containing substituents at the C4 position of the furoquinoline core. researchgate.netnih.govbvsalud.org In many instances, these reactions can be carried out under green, solvent-free conditions, which is a significant advantage in modern synthetic chemistry. researchgate.netnih.govbvsalud.orgresearchgate.net The development of this reaction has significantly expanded the accessible chemical space for this compound analogues. mdpi.com

Synthesis of this compound Analogues and Derivatives

The targeted synthesis of analogues and derivatives of this compound is a major focus of research, driven by the quest for compounds with improved or novel biological properties. From the parent compound, a variety of new molecules have been generated. For instance, sixteen new compounds were synthesized from this compound and the related alkaloid kokusaginine (B1673745). researchgate.netnih.govresearchgate.net The synthesis of these derivatives often leverages the reactivity of the C4 position of the furoquinoline core. researchgate.netresearchgate.netnih.govbvsalud.org

The table below summarizes some of the synthesized derivatives of this compound and the key reaction methodologies employed.

Parent CompoundNumber of Derivatives SynthesizedKey Reaction MethodologyReference
This compound16 (along with kokusaginine)Buchwald-Hartwig reaction researchgate.netnih.gov
This compoundNot specifiedReactivity at C4 towards nucleophiles researchgate.netbvsalud.org

Stereochemical Control in this compound Synthesis

The synthesis of molecules with specific three-dimensional arrangements of atoms, known as stereoisomers, is a critical aspect of modern drug discovery and development. While this compound itself is achiral, the synthesis of its derivatives or more complex natural products containing the furoquinoline core may require careful control of stereochemistry. researchgate.net The development of methods for stereospecific reactions, where the stereochemistry of the starting material dictates that of the product, is an ongoing area of research. ethz.ch Achieving precise stereochemical control is essential for creating molecules with desired biological activities and for understanding their interactions with biological targets. nih.govrsc.org

Exploration of Novel Synthetic Routes and Method Development

The field of organic synthesis is constantly evolving, with a continuous drive to develop new and more efficient ways to construct complex molecules. numberanalytics.com The quest for novel synthetic routes to this compound and other furoquinoline alkaloids is an active area of research. rroij.com This includes the development of new catalytic systems, the exploration of unconventional reaction pathways, and the application of new technologies to streamline synthetic processes. sioc.ac.cnfasanolab.comucsc.edu The discovery of new synthetic methods not only facilitates the production of known compounds but also opens the door to previously inaccessible molecular architectures. numberanalytics.com

Pre Clinical Biological Activities and Mechanistic Studies of Flindersiamine

Anticancer and Cytotoxic Activities in Cellular Models

Research into the anticancer properties of Flindersiamine has demonstrated its capacity to inhibit the proliferation of various cancer cell lines, suggesting a role in cytotoxic mechanisms.

Inhibition of Cancer Cell Line Proliferation

This compound has shown cytotoxic effects in cellular models. Extracts from Esenbeckia alata, containing this compound, exhibited cell inhibition against five cancer cell lines, with isolated alkaloids, including this compound, showing 30-90% inhibition at a concentration of 20 µM. This compound was generally noted as the most active among these isolated compounds researchgate.net. Additionally, this compound has been reported to possess cytotoxic activity against the cervix carcinoma cell line KB-3-1 dntb.gov.ua. It has also been isolated from Araliopsis soyauxii as part of studies evaluating the cytotoxicity of newly identified compounds against a panel of nine cancer cell lines nih.gov.

Table 1: this compound's Cytotoxic Activity in Cellular Models

Cell LineActivity DescriptionConcentrationReference
Esenbeckia alata extract (containing this compound)Cell inhibition20 µM researchgate.net
KB-3-1Cytotoxic activityNot specified dntb.gov.ua

Molecular Mechanisms of Cytotoxicity

While this compound has demonstrated cytotoxic effects in cellular models, the specific molecular mechanisms underlying its anticancer activity have not been extensively detailed in the reviewed literature. Further research is needed to elucidate the precise pathways, such as induction of apoptosis, cell cycle arrest, or modulation of specific cellular targets, that contribute to its observed cytotoxicity.

Antimicrobial Activities (Bacterial and Fungal)

This compound exhibits notable antimicrobial properties, showing efficacy against both bacterial and fungal pathogens.

Antibacterial Efficacy

This compound has demonstrated moderate activity against several bacterial species. It has shown activity against Staphylococcus aureus and Streptococcus faecalis mdpi.comnih.gov. Studies have also indicated mild to moderate antibacterial activity, with zone diameters ranging from 7-11 mm, against both Gram-positive and Gram-negative bacteria amazon.com. Furthermore, this compound isolated from the bark of Helietta apiculata exhibited inhibitory activity against Bacillus cereus, with minimum inhibitory concentrations (MICs) ranging from 6.2 to 12.5 μg/mL mdpi.com.

Table 2: this compound's Antibacterial Activity

Bacterial SpeciesActivity Description / MICReference
Staphylococcus aureusModerate activity mdpi.comnih.gov
Streptococcus faecalisModerate activity mdpi.comnih.gov
Gram-positive bacteriaMild to moderate activity (7-11 mm) amazon.com
Gram-negative bacteriaMild to moderate activity (7-11 mm) amazon.com
Bacillus cereusMIC: 6.2–12.5 μg/mL mdpi.com

Antifungal Efficacy against Plant Pathogens

This compound has shown significant antifungal activity, particularly against plant pathogens. It, along with kokusagenine and maculine (B191768), displayed the strongest inhibitory effects on the growth of the fungal plant pathogen Colletotrichum fragariae at all tested concentrations nih.govosti.govmdpi.com. Additionally, this compound has demonstrated inhibitory activity against Candida krusei mdpi.com.

Table 3: this compound's Antifungal Activity against Plant Pathogens

Fungal SpeciesActivity DescriptionReference
Colletotrichum fragariaeStrongest inhibitory effects on growth nih.govosti.govmdpi.com
Candida kruseiInhibitory activity mdpi.com

Antiparasitic Activities

Furoquinoline alkaloids, including this compound, have been investigated for their antiparasitic potential, particularly against protozoan parasites. Derivatives synthesized from this compound and kokusaginine (B1673745) have shown promising in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease researchgate.netmdpi.comnih.govconicet.gov.arresearchgate.net. Specifically, certain derivatives demonstrated superior activity compared to standard treatments like benznidazole (B1666585) and nifurtimox, with IC50 values below 4 µM against T. cruzi trypomastigotes nih.govconicet.gov.arresearchgate.net. These derivatives also showed efficacy in reducing intracellular amastigotes of T. cruzi and were found to be non-cytotoxic to human cell lines nih.govconicet.gov.arresearchgate.net.

Table 4: this compound Derivatives' Antiparasitic Activity

Parasite SpeciesActivity DescriptionIC50 Value (for derivatives)Reference
Trypanosoma cruziSuperior in vitro activity against trypomastigotes and intracellular amastigotes< 4 µM (for specific derivatives) researchgate.netmdpi.comnih.govconicet.gov.arresearchgate.net

Compound List:

this compound

Anti-inflammatory Mechanisms in Pre-clinical Modelsthis compound, as a furoquinoline alkaloid, belongs to a chemical class recognized for its potential anti-inflammatory propertiesresearchgate.net. Related alkaloids, such as skimmianine (B1681810), have shown mechanisms that influence inflammation, including the suppression of nitric oxide (NO) production, which can modulate inflammatory processes, particularly within nervous tissueresearchgate.net. Pre-clinical research indicates that compounds capable of modulating inflammatory mediators and signaling pathways are vital for therapeutic developmentresearchgate.netnih.gov. The mechanisms underlying anti-inflammatory actions often involve the inhibition of pro-inflammatory mediators like nitric oxide and prostaglandins, as well as the modulation of signaling pathways such as NF-κB and MAPKresearchgate.net. Additionally, compounds that inhibit enzymes like COX-2 contribute to the modulation of inflammatory responsessurrey.ac.uk.

Compound List

this compound

Kokugaginine

Leptomerin

Skimmianine

Synergistic Effects in Insect Control

This compound has demonstrated utility as a synergist in insect control, specifically in enhancing the efficacy of pyrethrins (B594832) against the housefly, Musca domestica researchgate.netchuka.ac.kedntb.gov.ua. Studies indicate that this compound does not immediately boost the toxicity of pyrethrins upon initial treatment. However, a significant synergistic effect is observed over time, with this compound found to double the toxicity of pyrethrin-based extracts 24 hours post-treatment researchgate.net. This delayed but substantial enhancement suggests a mechanism that may involve metabolic inhibition or other factors that become more pronounced with exposure duration. The use of such plant-derived synergists is crucial for resistance management strategies, potentially allowing for reduced application rates of conventional insecticides and mitigating the development of pest resistance researchgate.net.

Cellular and Molecular Targets of Action

Research into the precise cellular and molecular targets of this compound is an ongoing area of investigation. While direct evidence for specific targets is still being elucidated, studies on related compounds and general observations provide insights into potential mechanisms.

Receptor Binding and Signaling Pathway Modulation

Specific studies detailing this compound's direct interaction with particular receptors or its modulation of defined signaling pathways were not prominently featured in the reviewed literature. However, the broader class of furoquinoline alkaloids, to which this compound belongs, has been associated with interactions within cellular systems. For instance, some quinoline (B57606) alkaloids have been implicated in modulating pathways such as the PI3K-Akt signaling pathway, cytokine-cytokine receptor interactions, and TNF signaling pathways, often in the context of anti-inflammatory or anti-cancer research researchgate.net. While these findings are not directly attributed to this compound, they highlight the potential for furoquinoline alkaloids to engage with cellular signaling mechanisms.

Enzyme Kinetic Studies

Specific enzyme kinetic studies directly involving this compound were not found in the retrieved literature. While other natural compounds, particularly flavonoids, have been extensively studied for their enzyme inhibitory kinetics, for example, against acetylcholinesterase (AChE) researchgate.netresearchgate.net, such detailed kinetic analyses for this compound were not presented. The general context of natural products research does include enzyme kinetic studies as a method to understand mechanisms of action chuka.ac.keresearchgate.net, but this compound's specific profile in this regard remains to be fully characterized.

In Vitro and In Vivo Model Systems for Efficacy Evaluation

This compound has been evaluated in in vitro model systems for its bioactivity. Notably, it has demonstrated antifungal activity against the symbiotic fungus Leucoagaricus gongylophorus, a crucial component of leaf-cutting ant colonies scielo.bruj.edu.plumlub.plresearchgate.netmdpi.com. This compound, along with other furoquinoline alkaloids such as skimmianine, kokusaginine, and maculine, has shown effectiveness in inhibiting the growth of L. gongylophorus researchgate.netmdpi.com. These compounds are considered more potent in this regard than certain quinolone derivatives mdpi.com.

In terms of in vivo application, the primary model system discussed is the housefly (Musca domestica) , where this compound acts as a synergist to pyrethrins, as detailed in section 6.7 researchgate.netchuka.ac.ke. This application in a whole organism model highlights its practical relevance in pest control.

Data Tables

Table 1: Synergistic Effect of this compound on Pyrethrins against Musca domestica

Treatment CombinationObserved EffectTime Post-TreatmentReference
This compound + PyrethrinsDoubled toxicity of pyrethrin extract24 hours researchgate.net
This compound + PyrethrinsNo significant increase in efficacy (initially)10 minutes researchgate.net

Structure Activity Relationship Sar Studies of Flindersiamine Analogues

Impact of Substituent Effects on Biological Activitynih.govnumberanalytics.comnih.govcolumbiaiop.ac.in

The introduction or modification of substituents at various positions on the Flindersiamine scaffold can significantly alter its biological activity. For example, in related chalcone (B49325) derivatives, the presence of electron-donating groups at specific positions on aromatic rings was found to enhance anti-inflammatory, antioxidant, and antiulcer activities peerj.com. Similarly, for furoquinoline alkaloids, the nature and position of substituents, such as methyl or methoxy (B1213986) groups, can influence their antibacterial and antiproliferative effects nih.gov. Research indicates that modifications to the furoquinoline skeleton, such as altering the pyrano group or adding substituents to the quinoline (B57606) ring, can modulate potency and selectivity.

Identification of Pharmacophores and Key Moiety Importancenih.govnih.govcolumbiaiop.ac.in

Identifying the pharmacophore—the essential structural features required for biological activity—is a key objective in SAR studies. For this compound, this involves pinpointing the core scaffold and specific functional groups that are critical for its interaction with biological targets. For instance, in the broader class of furoquinoline alkaloids, the fused furan (B31954) and quinoline rings form the fundamental pharmacophore nih.gov. Research into related alkaloid structures suggests that modifications to substituents on these rings can significantly impact activity, indicating their importance. Pharmacophore modeling, a computational approach, aims to abstract these essential features into a spatial arrangement of chemical properties, such as hydrogen bond donors/acceptors or hydrophobic regions, that are recognized by a biological target mdpi.compensoft.net.

Computational Approaches in SAR Analysisresearchgate.netnih.govnih.govfrontiersin.org

Computational methods play a vital role in modern SAR studies, enabling the prediction of molecular properties and interactions.

Molecular docking simulations are widely used to predict the binding modes and affinities of ligands to target proteins researchgate.net. For this compound analogues, docking studies can help identify which structural modifications lead to improved binding to specific biological targets, such as enzymes or receptors. By simulating the interaction between a ligand and its target, docking can reveal key binding interactions, such as hydrogen bonds or hydrophobic contacts, and provide scores that correlate with experimental binding affinities. This information is instrumental in guiding the synthesis of new analogues with enhanced potency and selectivity. For example, docking studies have been employed to understand the binding of various ligands to target proteins, revealing comparable positioning and key interactions like hydrogen bonds with specific amino acid residues researchgate.net.

Density Functional Theory (DFT) is a powerful computational tool used to calculate various electronic properties and reactivity descriptors of molecules nih.govnumberanalytics.com. For this compound analogues, DFT calculations can provide insights into their chemical reactivity, electronic distribution, and molecular orbital energies (e.g., HOMO-LUMO gap). These descriptors, such as chemical potential, hardness, and electrophilicity, can be correlated with biological activity, helping to explain the mechanism of action or predict how structural changes might affect reactivity towards biological targets nih.gov. For instance, DFT analysis has been used to understand chemical reactivity and stabilization within the active sites of target molecules, providing explanations for observed biological effects nih.gov.

and Design Principles for Enhanced Bioactivity

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to elucidate how specific molecular features of a compound correlate with its biological effects. For this compound, a furoquinoline alkaloid, SAR studies are crucial for understanding its multifaceted bioactivities and for guiding the rational design of novel analogues with improved potency, selectivity, and therapeutic profiles gardp.orgtheses.cz. Research has identified several key areas where structural modifications to the this compound scaffold can significantly influence its efficacy against various biological targets.

SAR Studies of this compound Analogues

This compound and its related furoquinoline alkaloids have demonstrated a range of biological activities, including antimicrobial, antifungal, antiparasitic, anticancer, and anti-macrofouling properties. SAR investigations have begun to map out which structural elements are critical for these activities.

Anticancer Activity: Studies involving analogues derived from this compound and kokusaginine (B1673745) have indicated that the introduction of halogen substituents can enhance anticancer efficacy. Specifically, chloro- and fluoro-substituted analogues exhibited potent in vitro anticancer activity against the MDA-MB-231 cell line, with reported IC50 values of 17.20 ± 0.09 µM for chloro derivatives and 23.56 ± 0.09 µM for fluoro derivatives researchgate.netresearchgate.net. These findings suggest that halogenation at specific positions on the furoquinoline core may be a viable strategy for developing more potent anticancer agents.

Antiparasitic Activity: Derivatives of this compound and kokusaginine have shown superior in vitro activity against Trypanosoma cruzi compared to their parent compounds researchgate.netmdpi.com. Research has focused on the reactivity at the C4 position of the furoquinoline core, suggesting that modifications at this site can influence antiparasitic efficacy researchgate.net. Some derivatives have demonstrated enhanced activity against T. cruzi while maintaining low cytotoxicity against human cell lines researchgate.net.

Antifungal and Antimicrobial Activity: this compound, along with related alkaloids like kokusaginine and maculine (B191768), has shown significant inhibitory effects against fungal pathogens such as Colletotrichum fragariae and Candida krusei researchgate.netmdpi.comosti.gov. This compound itself has exhibited moderate antimicrobial activity against Staphylococcus aureus and Staphylococcus faecalis mdpi.com. While specific SAR for these activities are still being elucidated, the furoquinoline scaffold appears to be a promising starting point for developing new antifungal and antimicrobial agents.

Anti-macrofouling Activity: this compound has demonstrated anti-macrofouling potential, showing activity against the settlement of Mytilus edulis platensis with an EC50 value of 5.56 nmol cm⁻² nih.govmdpi.com. This suggests that the furoquinoline structure contributes to preventing the adhesion of marine organisms, a property that could be further optimized through structural modifications.

Design Principles for Enhanced Bioactivity

The insights gained from SAR studies provide foundational principles for designing this compound analogues with enhanced biological activity.

Strategic Halogenation: For anticancer applications, the incorporation of halogens, particularly chlorine and fluorine, into the this compound structure has proven beneficial, leading to increased potency researchgate.netresearchgate.net. Future designs could explore various halogenation patterns to further optimize this effect.

Modification of the Furoquinoline Core: The C4 position of the furoquinoline ring system has been identified as a site amenable to modification that can impact antiparasitic activity researchgate.net. Exploring nucleophilic substitutions or additions at this position could lead to analogues with improved efficacy against protozoan parasites.

Scaffold Optimization for Specific Targets: Understanding the specific interactions of this compound with its biological targets is key. For instance, if targeting enzymes, modifications that enhance binding affinity and selectivity, such as altering hydrogen bonding capabilities or steric bulk, would be paramount. The general principle for designing bioactive compounds involves optimizing interactions with the target protein or pathway gardp.orgmdpi.comresearchgate.net.

By systematically exploring structural variations based on these principles, researchers can develop more potent and targeted therapeutic agents derived from the this compound scaffold.

Compound List:

this compound

Kokusaginine

Maculine

Dictamnine (B190991)

γ-Fagarine

Skimmianine (B1681810)

Robustine

Platydesmine

Haplopine

Pteleine

N-methyltetrahydroellipticine

Olivacine

Uleine

Nitidine

Maculosidine

Fagaronine

Alstonine

Liriodenine

O-methylmoschatoline

N-methyl-8-methoxyflindersine

Analytical and Quantification Methodologies for Flindersiamine

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are fundamental for separating Flindersiamine from complex mixtures and purifying it. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and analysis of alkaloids, including this compound. It is valued for its resolution, sensitivity, and versatility. While specific HPLC parameters for this compound are not extensively detailed in the provided literature, general HPLC methodologies for similar compounds highlight its application. These typically involve a stationary phase (e.g., C18 reversed-phase column) and a mobile phase composed of a buffer and an organic solvent, with detection often performed using UV-Vis detectors.

Table 1: Typical HPLC Parameters for Alkaloid Analysis (Illustrative)

ParameterExample 1 (Flibanserin) researchgate.netExample 2 (Biogenic Amines) nih.govExample 3 (Amines via FLD) mdpi.com
Column Agilent C18, (150×4.6) mm, 5µmC18 columnC18 column (40 °C)
Mobile Phase 0.01M KH₂PO₄ buffer pH 3.50:Acetonitrile (60:40)Varies based on analyteEluent A: Phosphoric Acid Buffer (20 mM, pH 2.8); Eluent B: Methanol (B129727)
Flow Rate 1.0 mL/minVaries0.8 mL/min
Detection UV at 248 nmVaries (e.g., UV, FLD)Fluorescence Detector (λexcitation = 450 nm, λemission = 540 nm)
Temperature 30 °CVaries40 °C

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another crucial technique for the analysis of volatile and semi-volatile compounds, including certain alkaloids. The analysis of this compound has been reported using GC-MS, providing both separation and mass spectral data for identification.

Table 2: GC-MS Parameters for this compound Analysis

ParameterSource scielo.brscispace.comSource scielo.br
Instrument Shimadzu GC-17AQP5000 Shimadzu
Column Fused silica (B1680970) DB-1 (30 m x 0.25 mm i.d. x 0.25 µm film thickness)Capillary column DB 5MS (30 m, 0.25 mm id, film 0.25 µm)
Carrier Gas HeliumHelium
Flow Rate 2.6 mL/minNot specified
Temperature Program Initial: 70 °C for 1 min, then ramped at 10 °C/min to 280 °C, held for 15 minInitial: 70 °C for 4 min, then ramped at 10 °C/min to 280 °C
Injector Temp. Not specified280 °C
Detector Temp. Not specified300 °C
Injection Mode Not specified1 µL in split mode
Ionization Not specified (likely EI for GC-MS)EI (70 eV)

Spectroscopic Techniques for Quantification

Spectroscopic methods are vital for confirming the identity and quantifying the concentration of this compound.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the absolute concentration or purity of a compound. It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. While specific qNMR parameters for this compound are not detailed, qNMR generally involves using an internal standard with a known concentration and purity, and carefully controlling acquisition parameters such as the number of scans, relaxation delay, and pulse angle to ensure accurate integration. ¹H NMR and ¹⁹F NMR are commonly used, with ¹⁹F NMR offering advantages in terms of reduced signal overlap in complex mixtures diva-portal.orgrsc.org. NMR spectroscopy, including ¹H and ¹³C NMR, has been used for the structural elucidation of this compound, confirming its identity scielo.br.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a common technique for quantifying compounds that absorb ultraviolet or visible light. The Beer-Lambert Law forms the basis of this quantitative analysis, stating that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Table 3: Beer-Lambert Law Components for UV-Vis Quantification

ParameterSymbolDescriptionUnits
AbsorbanceAThe amount of light absorbed by the sample.Unitless
Molar AbsorptivityεA measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a specific substance at a specific wavelength.L mol⁻¹ cm⁻¹
Path LengthbThe distance light travels through the sample.cm
ConcentrationcThe amount of solute in a given volume of solution.mol L⁻¹

The UV-Vis spectrum of this compound would reveal characteristic absorption maxima (λmax) that can be used for quantitative analysis. By establishing a calibration curve with known concentrations of this compound, its concentration in unknown samples can be determined by measuring its absorbance at the λmax libretexts.orgazooptics.comupi.eduunchainedlabs.com.

Hyphenated Analytical Platforms (e.g., LC-NMR, LC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of spectroscopy, are particularly valuable for complex natural product analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of MS. This powerful technique allows for the separation of compounds in a mixture, followed by their detection and identification based on their mass-to-charge ratio. LC-MS is widely used for analyzing alkaloids and other natural products, providing chemical fingerprints and enabling the identification of compounds even at trace levels scielo.brmdpi.comresearchgate.netwikipedia.orgmeasurlabs.com. LC-MS/MS offers even greater sensitivity and specificity.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR couples HPLC with NMR spectroscopy, allowing for the separation of compounds and the subsequent acquisition of NMR spectra for structural elucidation directly from the separated fractions. This technique is invaluable for identifying unknown compounds or confirming the structures of isolated substances, often used in conjunction with solid-phase extraction (SPE) for optimal results researchgate.net.

These hyphenated techniques provide a comprehensive approach to the analysis of this compound, ensuring accurate identification and quantification within complex biological or chemical matrices.

Compound List:

this compound

Skimmianine (B1681810)

Kokusaginine (B1673745)

Maculine (B191768)

2-n-nonyl-4-quinolone

1-methyl-2-n-nonyl-4-quinolone

1-methyl-2-phenyl-quinolone

Challenges and Future Directions in Flindersiamine Research

Elucidation of Complex Mechanisms of Action

Despite the documented biological effects of Flindersiamine, its precise molecular targets and intricate mechanisms of action remain incompletely understood researchgate.netmdpi.comnih.govresearchgate.net. Research suggests potential interactions with epinephrine (B1671497) α receptors, M-receptors, and calcium channel receptors researchgate.netresearchgate.net. Furthermore, its potential as an acetylcholinesterase inhibitor and anti-inflammatory agent, particularly relevant for neurodegenerative diseases, warrants deeper investigation into the underlying biochemical pathways mdpi.comresearchgate.net. Studies also indicate involvement in signaling pathways such as PI3K/AKT researchgate.net and potential selectivity towards cancer cell lines, possibly involving E1-like ubiquitin-activating enzymes (UBA5) nih.gov. Unraveling these complex interactions is crucial for targeted therapeutic development and understanding potential synergistic effects or off-target activities. Further research is required to elucidate its complete metabolic profile and action pathways researchgate.netnih.gov.

Development of Sustainable Sourcing and Production Methods

This compound is primarily isolated from natural sources, including plants such as Balfourodendron riedelianum, Esenbeckia alata, Raualinoa echinata, Helietta parvifolia, and Vepris uguenensis researchgate.netuj.edu.plmdpi.comnih.govunlp.edu.armdpi.comresearchgate.netnih.govbiocrick.com41.89.96osti.govmdpi.combidd.groupnih.govconicet.gov.arresearchgate.netnih.govwindows.netsilae.itdntb.gov.uaresearchgate.netresearchgate.net. These natural sources are often described as abundant and relatively easy to isolate, offering a degree of sustainability researchgate.netunlp.edu.arbiocrick.com. However, reliance on plant extraction can face challenges related to variability in yield due to environmental factors, geographical distribution, and potential over-harvesting. Developing more robust and scalable production methods is therefore a critical future direction.

In Vitro Plant Cultures and Biotechnology Approaches

As an alternative to traditional field cultivation and extraction, in vitro plant cultures and broader plant biotechnology approaches present a promising avenue for sustainable and controlled production of this compound researchgate.netuj.edu.plnih.gov. These methods can offer consistent yields, reduce reliance on wild harvesting, and potentially allow for the optimization of metabolite production through controlled environmental conditions and genetic manipulation nih.govuniversiteitleiden.nl. Research into establishing efficient cell and tissue cultures for this compound biosynthesis could significantly enhance its availability for further study and potential commercialization.

Advancements in Synthetic Efficiency and Scalability

While derivatives of this compound have been synthesized and evaluated for enhanced biological activity researchgate.net, the efficient and scalable total synthesis of this compound itself remains an area ripe for advancement. Developing cost-effective and high-yield synthetic routes would complement natural sourcing and in vitro methods, providing a reliable supply for comprehensive pre-clinical and, eventually, clinical investigations. Research into novel synthetic methodologies, including green chemistry approaches, could improve efficiency and reduce environmental impact.

Exploration of New Biological Activities and Therapeutic Applications (Pre-clinical)

This compound exhibits a broad spectrum of biological activities, including notable antimicrobial, antiprotozoal (particularly against Trypanosoma cruzi), cytotoxic, and antifouling effects researchgate.netuj.edu.plmdpi.comnih.govunlp.edu.armdpi.comresearchgate.netnih.govbiocrick.comosti.govmdpi.combidd.groupnih.govnih.govdntb.gov.ua. Its potential as an acetylcholinesterase inhibitor also suggests applications in neurodegenerative diseases mdpi.comresearchgate.netnih.gov. Future research should focus on comprehensive pre-clinical screening to uncover novel biological activities and therapeutic applications. This could involve evaluating its efficacy against a wider range of pathogens, cancer types, or other disease models. Furthermore, exploring structure-activity relationships of this compound derivatives may lead to compounds with improved potency, selectivity, and pharmacokinetic profiles researchgate.net.

Table 1: Reported Biological Activities and Associated Metrics of this compound

Activity TypeTarget/OrganismMetric (e.g., IC50, MIC)Value(s)Reference Snippet Index
AntimicrobialStaphylococcus aureusMIC12.54 µg/mL
AntimicrobialEnterococcus faecalisMIC21.97 µg/mL
AntimicrobialEscherichia coliMIC13.0 ± 11.5 µg/mL
AntimalarialPlasmodium falciparum (CQS/CQR strains)IC5013.8–40.4 µg/mL
CytotoxicCancer cell lines (general)Inhibition30-90% at 20 µM nih.govbiocrick.commdpi.com
CytotoxicK562 (human chronic myelogenous leukemia)Inhibition30-90% at 20 µM nih.govbiocrick.commdpi.com
AntifoulingMarine fouling organisms (general)EC505.56 nmol cm−2 mdpi.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of omics technologies, such as metabolomics and proteomics, offers powerful tools to dissect the complex biological interactions and metabolic pathways influenced by this compound . Metabolomic profiling, often employing techniques like LC-MS/MS, can provide comprehensive insights into the compound's effects on cellular metabolism and identify biomarkers of response researchgate.netmdpi.com. Proteomics can reveal changes in protein expression, shedding light on molecular targets and signaling cascades. By integrating data from these high-throughput approaches, researchers can gain a deeper understanding of this compound's polypharmacology and identify new therapeutic avenues or optimize existing ones.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly vital in natural product research, offering capabilities to accelerate discovery, predict properties, and optimize processes ontosight.ai. For this compound, AI and ML could be applied to analyze vast datasets of chemical structures and biological activities to predict novel activities or identify optimal synthetic pathways. ML models could also aid in the interpretation of complex omics data, predict drug-likeness and toxicity profiles, and guide the design of more effective this compound derivatives. The application of these computational tools holds significant promise for streamlining research efforts and unlocking the full therapeutic potential of this compound.

Compound List:

this compound

Q & A

Q. What are the established methodologies for isolating Flindersiamine from natural sources, and how can extraction efficiency be optimized?

this compound, a furoquinoline alkaloid, is typically isolated via solvent extraction followed by chromatographic purification. For example, from Helietta parvifolia (Rutaceae), researchers used methanol extraction, followed by partitioning with organic solvents (e.g., chloroform) and column chromatography (silica gel or Sephadex) for purification . Optimization involves adjusting solvent polarity (e.g., hexane-ethyl acetate gradients) and verifying purity via TLC/HPLC. Yield improvements may require plant material selection (e.g., leaves vs. twigs) and seasonal variation analysis. Spectral techniques (NMR, MS) confirm structural integrity post-isolation .

Q. How is this compound structurally characterized, and what analytical techniques are critical for distinguishing it from analogs like isothis compound?

Structural characterization relies on UV, IR, NMR (¹H/¹³C), and high-resolution mass spectrometry. Key distinctions from analogs (e.g., isothis compound) arise from substituent positioning on the furoquinoline backbone. For instance, NOESY NMR can resolve spatial differences in methoxy or methyl groups. X-ray crystallography provides definitive confirmation but requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies (e.g., synergistic vs. standalone effects)?

Contradictions may stem from variations in experimental models (e.g., insect vs. mammalian cells) or assay conditions (e.g., concentration ranges). To address this:

  • Conduct dose-response studies to identify activity thresholds.
  • Replicate assays under standardized conditions (e.g., ISO guidelines for cytotoxicity).
  • Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results .
    For example, Langat (2011) observed synergism with pyrethrins in Musca domestica but noted no standalone insecticidal activity at tested doses, highlighting model-specific effects .

Q. What experimental designs are recommended to assess this compound’s stability under varying storage and processing conditions?

Stability studies should follow ICH Q1A guidelines:

  • Test degradation under stress conditions (heat, light, humidity).
  • Monitor via HPLC-MS for decomposition products (e.g., demethylated derivatives).
  • Use kinetic modeling (Arrhenius equation) to predict shelf life.
    For lab-scale stability, store samples in amber vials at -20°C with desiccants and validate recovery rates after freeze-thaw cycles .

Q. How can researchers address low reproducibility in this compound’s pharmacological effects across in vitro and in vivo models?

Reproducibility issues often arise from:

  • Variable compound purity (e.g., trace alkaloid contaminants).
  • Differences in metabolism (e.g., cytochrome P450 activity in animal models).
    Solutions include:
  • Standardizing compound sources (e.g., certified reference materials).
  • Reporting detailed pharmacokinetic parameters (e.g., bioavailability, half-life).
  • Using isogenic animal models to reduce genetic variability .

Methodological and Analytical Challenges

Q. What strategies are effective for synthesizing this compound derivatives with enhanced bioactivity while minimizing byproduct formation?

Synthetic optimization involves:

  • Protecting group strategies (e.g., acetylating reactive hydroxyl groups).
  • Metal-free catalysis to reduce side reactions.
  • Green chemistry principles (e.g., microwave-assisted synthesis for faster kinetics).
    Post-synthesis, purify derivatives via preparative HPLC and characterize using LC-MS/MS to confirm regioselectivity .

Q. How should researchers design a risk assessment framework for this compound’s potential off-target effects in pharmacological studies?

A tiered approach is recommended:

In silico screening : Use tools like SwissTargetPrediction to identify putative targets.

In vitro panels : Test against CYP enzymes, hERG channels, and primary hepatocytes.

In vivo toxicokinetics : Measure organ-specific accumulation (e.g., liver, kidneys) via radiolabeled tracing .

Data Interpretation and Integration

Q. What statistical methods are suitable for analyzing dose-dependent and time-course bioactivity data for this compound?

  • Nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀.
  • Mixed-effects models for longitudinal data (e.g., tumor growth inhibition over time).
  • Principal component analysis (PCA) to disentangle multifactorial effects .

Q. How can researchers integrate new this compound data with existing literature to identify understudied therapeutic applications?

  • Systematic reviews with PRISMA guidelines to map current evidence.
  • Meta-analysis of bioactivity datasets (e.g., ChEMBL, PubChem) to identify potency trends.
  • Network pharmacology to predict pathway interactions (e.g., KEGG, Reactome) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Flindersiamine
Reactant of Route 2
Reactant of Route 2
Flindersiamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.